![molecular formula C6H11ClO3 B14497616 2-[(1-Chloropropan-2-yl)oxy]propanoic acid CAS No. 65345-17-7](/img/structure/B14497616.png)
2-[(1-Chloropropan-2-yl)oxy]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Chloropropan-2-yl)oxy]propanoic acid is an organic compound with a molecular formula of C6H11ClO3. This compound is characterized by the presence of a chlorinated propyl group attached to a propanoic acid moiety through an ether linkage. It is a versatile compound used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Chloropropan-2-yl)oxy]propanoic acid typically involves the reaction of 2-chloropropanol with propanoic acid under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the esterification and hydrolysis steps.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of advanced separation techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1-Chloropropan-2-yl)oxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chlorinated group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Propanoic acid derivatives or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted propanoic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(1-Chloropropan-2-yl)oxy]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is utilized in the production of agrochemicals, surfactants, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-[(1-Chloropropan-2-yl)oxy]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. Additionally, its chlorinated group can participate in nucleophilic substitution reactions, altering the activity of target molecules and pathways.
Vergleich Mit ähnlichen Verbindungen
2-[(1-Chloropropan-2-yl)oxy]propanoic acid can be compared with other similar compounds, such as:
2-[(1-Bromopropan-2-yl)oxy]propanoic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid: Contains a hydroxyl group instead of chlorine, resulting in different chemical properties and uses.
2-[(1-Methylpropan-2-yl)oxy]propanoic acid: Features a methyl group, which affects its steric and electronic properties.
The uniqueness of this compound lies in its chlorinated group, which imparts specific reactivity and makes it suitable for a variety of chemical transformations and applications.
Eigenschaften
CAS-Nummer |
65345-17-7 |
|---|---|
Molekularformel |
C6H11ClO3 |
Molekulargewicht |
166.60 g/mol |
IUPAC-Name |
2-(1-chloropropan-2-yloxy)propanoic acid |
InChI |
InChI=1S/C6H11ClO3/c1-4(3-7)10-5(2)6(8)9/h4-5H,3H2,1-2H3,(H,8,9) |
InChI-Schlüssel |
UMASEYULZWEOKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCl)OC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


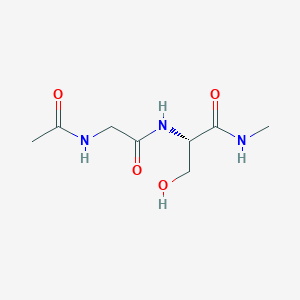
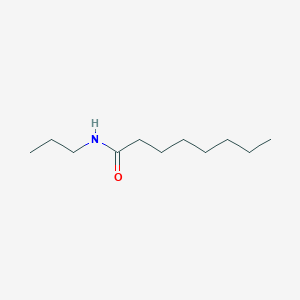
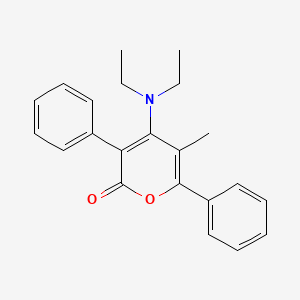

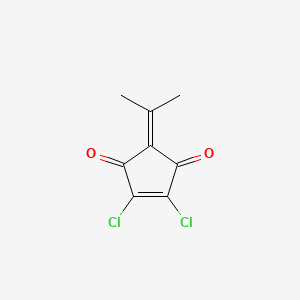
![N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B14497576.png)
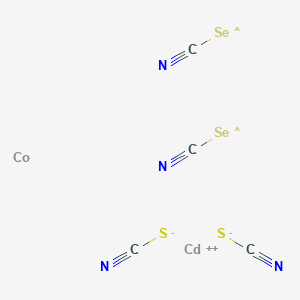
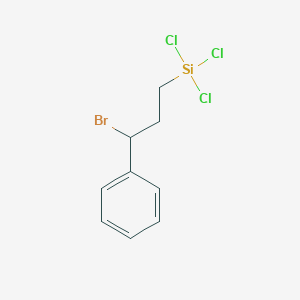
![1-(1-Ethoxyethyl)-4-iodobicyclo[2.2.1]heptane](/img/structure/B14497587.png)
![2-[3-(Cyclopent-2-en-1-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14497594.png)
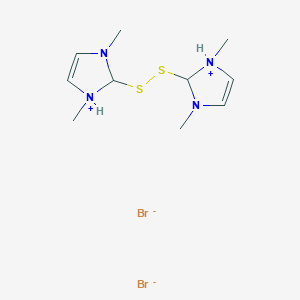

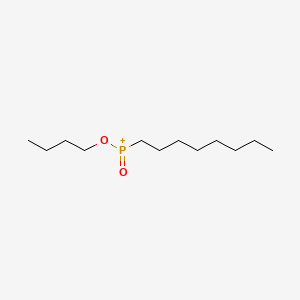
![2-[Benzyl(methyl)amino]ethanol;hydrobromide](/img/structure/B14497626.png)
